molecular formula C12H15Cl2NO4S B1434177 Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate CAS No. 1858251-45-2

Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate

Cat. No.: B1434177
CAS No.: 1858251-45-2
M. Wt: 340.2 g/mol
InChI Key: YCZMPIJHISEKCW-UHFFFAOYSA-N
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Description

Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate is a useful research compound. Its molecular formula is C12H15Cl2NO4S and its molecular weight is 340.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Spectroscopic Studies

Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate and its derivatives have been extensively studied for their vibrational, structural, electronic, and optical properties using both experimental and theoretical approaches. Molecular docking studies have indicated that derivatives of butanoic acid, such as those studied, exhibit significant potential in inhibiting Placenta Growth Factor (PIGF-1), suggesting promising biological activities. These studies utilize techniques such as FT-IR, FT-Raman spectroscopy, DFT calculations, and natural bond orbital (NBO) analysis to explore the stability, reactivity, and noncovalent interactions within the molecules, highlighting their potential as nonlinear optical materials due to their dipole moment and hyperpolarizability values (Vanasundari et al., 2018).

Anti-HIV-1 Activity

Research on the antagonistic effects of certain derivatives against the human CCR5 receptor, which plays a crucial role in HIV-1 entry into cells, has identified compounds with potent inhibitory activity. These studies have contributed significantly to the understanding of structure-activity relationships for substituted 2-Aryl-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-(piperidin-1-yl)butanes, providing insights into the optimization of C-2 phenyl fragments for enhanced CCR5 antagonism (Finke et al., 2001).

Synthesis and Biological Activity of Heterocyclic Compounds

The compound has been utilized in the synthesis of new heterocyclic compounds with expected biological activity. This includes the preparation of derivatives with antimicrobial and antifungal properties, showcasing the versatility of the compound in generating biologically active molecules. The synthesis involves reactions with antipyrin, leading to the formation of pyridazinone derivatives and further chemical modifications to explore their biological activities (Sayed et al., 2003).

Applications in Organic Synthesis

The chemical properties of this compound and its derivatives have been explored for their applications in organic synthesis, particularly in the synthesis of pyrroles and pyrrolidines through intramolecular cyclization processes. These methodologies offer convenient routes to aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds, demonstrating the compound's utility in facilitating diverse synthetic strategies (Benetti et al., 2002).

Properties

IUPAC Name

methyl 4-(2,5-dichloro-N-methylsulfonylanilino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO4S/c1-19-12(16)4-3-7-15(20(2,17)18)11-8-9(13)5-6-10(11)14/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZMPIJHISEKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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